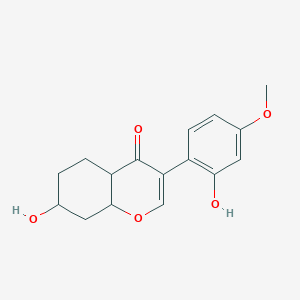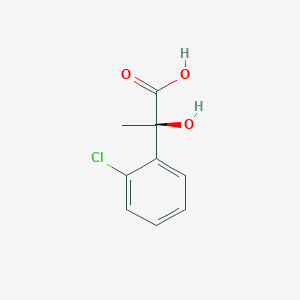![molecular formula C17H17ClN2O4 B12333479 2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide](/img/structure/B12333479.png)
2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the 2-chlorophenoxy intermediate.
Formation of the Iminoacetamide Moiety: The next step involves the reaction of the chlorophenoxy intermediate with an appropriate amine to form the iminoacetamide moiety.
Cyclization and Final Assembly: The final step involves the cyclization of the intermediate to form the hexahydroindenone ring system, followed by the assembly of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield reduced derivatives with altered functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.
N-(2-chlorophenyl)acetamide: Another related compound with a different substitution pattern.
Uniqueness
2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17ClN2O4 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide |
InChI |
InChI=1S/C17H17ClN2O4/c18-12-7-3-4-8-13(12)24-9-14(21)19-20-15-16(22)10-5-1-2-6-11(10)17(15)23/h3-4,7-8,10-11,22H,1-2,5-6,9H2 |
InChI Key |
JPGIZPVFMFKSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=C(C2=O)N=NC(=O)COC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide](/img/structure/B12333398.png)
![1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one](/img/structure/B12333412.png)
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)

![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)





![Methyl 3-[(4-methyl-6-oxo-1,3,5-triazinan-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B12333480.png)

